Ligandrol
Overview
Description
Ligandrol, also known by its developmental code name VK5211, is a selective androgen receptor modulator. It is under development for the treatment of muscle atrophy in people with hip fractures . This compound has shown potential in increasing lean body mass and muscle strength in preliminary clinical trials .
Biochemical Analysis
Biochemical Properties
LGD-4033 works by binding to androgen receptors in muscle and bone tissue, stimulating protein synthesis . This interaction leads to anabolic activity in these tissues, promoting growth and strength .
Cellular Effects
LGD-4033 has demonstrated anabolic activity in muscle and bone, leading to increased muscle mass and bone density . It influences cell function by interacting with androgen receptors, which can impact cell signaling pathways and gene expression .
Molecular Mechanism
LGD-4033 exerts its effects at the molecular level by selectively binding to androgen receptors, which are primarily found in muscle and bone tissues . This selective binding leads to anabolic activity in these areas without affecting other organs .
Temporal Effects in Laboratory Settings
In human micro-dose excretion studies of LGD-4033, a total of 15 phase I metabolites were detected in the urine samples . The metabolite M1/LGD-4033 ratio changes over time, contributing to estimating the time point of drug intake and dose of LGD-4033 in doping control urine samples .
Dosage Effects in Animal Models
In animal models, LGD-4033 has demonstrated anabolic activity in the muscle, anti-resorptive and anabolic activity in bone, and robust selectivity for muscle versus prostate . The effects of LGD-4033 vary with different dosages .
Metabolic Pathways
LGD-4033 is involved in metabolic pathways that interact with androgen receptors . It influences metabolic flux and metabolite levels through its interactions with these receptors .
Transport and Distribution
LGD-4033 is transported and distributed within cells and tissues via its binding to androgen receptors . Its localization or accumulation can be influenced by this interaction .
Subcellular Localization
The subcellular localization of LGD-4033 is primarily at the androgen receptors found in muscle and bone tissues . Its activity or function can be influenced by any targeting signals or post-translational modifications that direct it to these specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ligandrol is synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and the introduction of trifluoromethyl groups. The synthetic route typically involves the following steps:
- Formation of the pyrrolidine ring.
- Introduction of the trifluoromethyl groups.
- Coupling of the pyrrolidine ring with a benzonitrile derivative .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ligandrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Ligandrol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study selective androgen receptor modulators.
Biology: Investigated for its effects on muscle and bone tissues.
Medicine: Studied for potential treatments of muscle wasting, osteoporosis, and other conditions.
Industry: Used in the development of performance-enhancing supplements (though it is banned for use by professional athletes)
Mechanism of Action
Ligandrol works by binding to androgen receptors in the body, specifically in muscles and bones. This binding stimulates the production of proteins that play a crucial role in muscle growth and bone density. The molecular targets include androgen receptors, and the pathways involved are related to the regulation of gene expression in muscle and bone cells .
Comparison with Similar Compounds
Similar Compounds
Enobosarm: Another selective androgen receptor modulator with similar anabolic effects.
RAD140: Known for its potent anabolic effects on muscle and bone.
Ostarine: Widely studied for its muscle-building properties.
Uniqueness of Ligandrol
This compound is unique due to its high selectivity for androgen receptors in muscle and bone tissues, which minimizes its effects on other tissues like the prostate gland. This selectivity reduces the risk of side effects commonly associated with anabolic steroids .
Properties
IUPAC Name |
4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSIVAKKLQRWKC-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657620 | |
Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1165910-22-4 | |
Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1165910-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | VK-5211 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1165910224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ligandrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13934 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VK-5211 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJT54415A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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